molecular formula C8H13NO2 B1226026 Poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone) CAS No. 26008-54-8

Poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone)

Cat. No. B1226026
CAS RN: 26008-54-8
M. Wt: 155.19 g/mol
InChI Key: TYNQZTVRQFTNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone), also known as Poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone), is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

26008-54-8

Product Name

Poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone)

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethenol;1-ethenylpyrrolidin-2-one

InChI

InChI=1S/C6H9NO.C2H4O/c1-2-7-5-3-4-6(7)8;1-2-3/h2H,1,3-5H2;2-3H,1H2

InChI Key

TYNQZTVRQFTNOF-UHFFFAOYSA-N

SMILES

C=CN1CCCC1=O.C=CO

Canonical SMILES

C=CN1CCCC1=O.C=CO

synonyms

P(VA-co-NVP)
poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g of vinylpyrrolidone/vinyl acetate polymer (Trademark: PVP/VA E-635, GAF Corporation U.S.A.) were introduced into 200 ml of 0.2N NaOH. The mixture was stirred for 2 hours at 60° C., adjusted to neutral with 1N HCl and subjected to ultrafiltration using a thin layer filter (Trademark: UM 10, AMICON, Holland) at 3 atoms. Evaporation under reduced pressure and lyophilization to a temperature of -70° C. to -80° C. gave 8.9 g of vinylpyrrolidone/vinyl alcohol polymer as white powder.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.19 g (4.8 mmole) of sodium hydroxide was dissolved in 4.7 ml of methanol. The resultant solution was added to 800 mg of 1-vinylpyrrolidone/vinyl acetate copolymer (V). The mixture was stirred at room temperature for 48 hours. The hydrolyzed product, 1-vinyl pyrrolidone/vinyl alcohol copolymer was precipitated out in 10-fold excess of diethyl ether three times. The solid was then dried under vacuum at 60° C. overnight to yield 320 mg of 1-vinyl pyrrolidone/vinyl alcohol copolymer (VI). IR (KBr pellet): 3467.7, 2949.0, 1654.0, 1441.0, 1291.5, 649.9 cm-1: C-13 NMR, (D20) :17.6, 31.3, 33.6-35.1, 38.0-40.0, 42.6-45.9, 64.5-65.8.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.